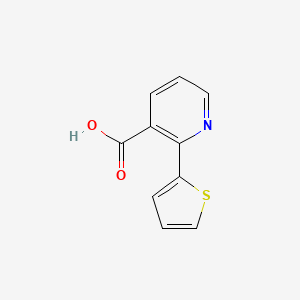

2-(Thiophen-2-YL)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDQFAWTSUPIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406256 | |

| Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-52-9 | |

| Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Yl Nicotinic Acid and Its Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing 2-(thiophen-2-yl)nicotinic acid and its derivatives often rely on well-established organic reactions. These routes typically involve the sequential construction of the target molecule through functional group transformations and coupling reactions.

Acyl Chlorination and Subsequent Acylation for Nicotinamide (B372718) Derivatives

A common strategy for creating amide derivatives of nicotinic acid involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like oxalyl chloride or thionyl chloride. The resulting nicotinoyl chloride can then be reacted with a substituted thiophen-2-amine in the presence of a base to form the desired N-(thiophen-2-yl)nicotinamide derivatives. mdpi.com This acylation reaction is a versatile method for creating a library of compounds with various substituents on both the pyridine (B92270) and thiophene (B33073) rings. mdpi.com

The general synthetic pathway can be summarized as follows:

Acyl Chlorination: A substituted nicotinic acid is treated with a chlorinating agent (e.g., oxalyl chloride) to yield the corresponding nicotinoyl chloride. mdpi.com

Acylation: The nicotinoyl chloride is then reacted with a substituted thiophen-2-amine under basic conditions to produce the final N-(thiophen-2-yl)nicotinamide derivative. mdpi.com

This method has been successfully employed to synthesize a series of N-(thiophen-2-yl)nicotinamide derivatives, with the structures of the products confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS. mdpi.com

Condensation Reactions Involving Nicotinic Acid Hydrazides

Nicotinic acid hydrazide serves as a key building block in the synthesis of various heterocyclic compounds. One common approach is the condensation reaction between nicotinic acid hydrazide and a thiophene-2-carboxaldehyde. researchgate.netresearchgate.net This reaction, typically catalyzed by a few drops of acid (e.g., sulfuric acid or glacial acetic acid) in an alcoholic solvent, leads to the formation of a Schiff base, specifically (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide. researchgate.netresearchgate.net

This method is straightforward and allows for the introduction of the thiophene moiety onto the nicotinic acid scaffold. The resulting hydrazone derivatives can be further modified or used as ligands for the synthesis of metal complexes. researchgate.net The synthesis of nicotinic acid hydrazide itself is typically achieved through the reaction of nicotinic acid with hydrazine (B178648) hydrate.

Table of Condensation Reaction Products

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| Nicotinic acid hydrazide | Thiophene-2-carboxaldehyde | (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide | Ethanolic solution, catalytic sulfuric acid researchgate.net |

| Nicotinic hydrazide | 2-Thiophene carbaldehyde | 2-Thiophenecarboxaldehyde nicotinic hydrazone | Methanol, catalytic glacial acetic acid researchgate.net |

Functional Group Transformations within Pyridine-Thiophene Systems

Another synthetic avenue involves the modification of pre-existing pyridine-thiophene scaffolds. This approach allows for the introduction or alteration of functional groups to arrive at the desired this compound or its analogues. For instance, a one-pot synthesis can be used to create a 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile intermediate. nih.gov This intermediate can then undergo further reactions, such as alkylation and hydrazinolysis, to generate various derivatives. nih.gov

The Gewald synthesis is a well-known method for preparing 2-aminothiophenes, which can serve as precursors. derpharmachemica.com These reactions often involve the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur. nih.gov Functional group interconversions, such as the conversion of a cyano group to a carboxylic acid or an amide, are also key strategies within this approach.

Advanced and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and often improve reaction times and yields.

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of this compound. researchgate.nettiu.edu.iq

For example, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been achieved with good yields and significantly reduced reaction times using ultrasound. mdpi.com Similarly, ultrasound has been employed for the synthesis of 1,3,4-oxadiazole-2-thiol (B52307) derivatives from aryl hydrazides and carbon disulfide in the absence of harsh acidic or basic catalysts. nih.gov The use of ultrasound can accelerate reactions and promote the formation of products under more environmentally friendly conditions. researchgate.net

Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction | Conventional Method | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives | 10-30 hours at room temperature | 30-90 minutes at 45-55 °C | mdpi.com |

| Synthesis of N-(4-arylthiazol-2-yl)hydrazones | Longer reaction times | Shorter reaction times, higher yields (86-95%) | nih.gov |

Biocatalytic Strategies, including Nicotinate (B505614) Dehydrogenase-Mediated Conversions

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. frontiersin.org Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. In the context of nicotinic acid derivatives, nicotinate dehydrogenase (NDHase) is a key enzyme. nih.govnih.gov

NDHase, also known as nicotinic acid hydroxylase, catalyzes the hydroxylation of nicotinic acid at the 6-position to form 6-hydroxynicotinic acid. nih.govwikipedia.org This enzymatic conversion is a crucial step in the microbial metabolism of nicotinate and provides a "green" route to an important synthetic intermediate. nih.gov While the direct synthesis of this compound using NDHase has not been extensively reported, the principle of using enzymes to modify the nicotinic acid ring is well-established. Future research may focus on engineering or discovering enzymes capable of catalyzing the direct coupling of thiophene to the pyridine ring or other relevant transformations.

NDHase is an oxidoreductase that requires cofactors such as FAD and iron. wikipedia.org It is found in various microorganisms, primarily from the phylum Proteobacteria. nih.govnih.gov The application of NDHase and other enzymes in the synthesis of complex nicotinic acid derivatives represents a promising area for future development in green chemistry. nih.gov

Catalytic Applications of Nanomagnetic Metal-Organic Frameworks in Nicotinonitrile Synthesis

The synthesis of nicotinonitrile derivatives, which can be precursors to nicotinic acids, has been efficiently achieved through the application of nanomagnetic metal-organic frameworks (MOFs). A notable example is the use of a novel nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, as a highly effective and reusable catalyst. nih.govacs.org This catalyst facilitates a four-component reaction between a β-ketonitrile (like 3-oxo-3-phenylpropanenitrile or 3-(4-chlorophenyl)-3-oxopropanenitrile), ammonium (B1175870) acetate, an acetophenone (B1666503) derivative, and various aldehydes. nih.govacs.org

This method offers several advantages, including high yields ranging from 68% to 90%, short reaction times of 40 to 60 minutes, and solvent-free conditions, which aligns with the principles of green chemistry. nih.govacs.org The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet, and it has demonstrated high chemical and thermal stability. nih.govacs.org The reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. nih.gov The catalyst's porosity and the presence of acidic phosphonic acid groups are crucial for its catalytic activity. nih.gov

Below is a table summarizing the synthesis of various nicotinonitrile derivatives using this catalytic system.

| Entry | Aldehyde | Acetophenone | β-Ketonitrile | Product | Yield (%) |

| 1 | 4-Cl-C₆H₄CHO | C₆H₅COCH₃ | C₆H₅COCH₂CN | 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | 90 |

| 2 | 4-MeO-C₆H₄CHO | C₆H₅COCH₃ | C₆H₅COCH₂CN | 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 88 |

| 3 | 4-NO₂-C₆H₄CHO | C₆H₅COCH₃ | C₆H₅COCH₂CN | 2-amino-6-(4-nitrophenyl)-4-phenylnicotinonitrile | 85 |

| 4 | C₆H₅CHO | 4-Br-C₆H₄COCH₃ | C₆H₅COCH₂CN | 2-amino-4-(4-bromophenyl)-6-phenylnicotinonitrile | 87 |

| 5 | 4-Cl-C₆H₄CHO | 4-Br-C₆H₄COCH₃ | C₆H₅COCH₂CN | 2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)nicotinonitrile | 89 |

Table 1: Synthesis of Nicotinonitrile Derivatives using Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ Catalyst. nih.gov

Synthesis of Diverse Thiophene-Nicotinic Acid Conjugates

The conjugation of thiophene and nicotinic acid moieties has led to the development of a wide array of derivatives with interesting biological and chemical properties. These synthetic strategies often involve the formation of amide, hydrazone, or other linkages to connect the two heterocyclic rings.

N-(thiophen-2-yl) Nicotinamide Derivative Synthesis

A prominent method for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves a two-step process. mdpi.comresearchgate.net Initially, a substituted nicotinic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the nicotinic acid with a chlorinating agent such as oxalyl chloride. mdpi.com The resulting acyl chloride is then reacted with a substituted thiophen-2-amine in the presence of a base to facilitate the acylation reaction, yielding the desired N-(thiophen-2-yl) nicotinamide derivative. mdpi.com

This synthetic approach has been utilized to generate a series of N-(thiophen-2-yl) nicotinamide derivatives for evaluation as potential fungicides. mdpi.comresearchgate.net The structures of these compounds are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and HRMS. mdpi.com

The following table presents some examples of synthesized N-(thiophen-2-yl) nicotinamide derivatives and their reported yields.

| Compound ID | Nicotinic Acid Precursor | Thiophen-2-amine Precursor | Yield (%) |

| 4f | 5,6-Dichloronicotinic acid | Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate | 75 |

| 4h | 6-Bromonicotinic acid | Methyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate | 72 |

| 4q | 5,6-Dichloronicotinic acid | N-(phenyl)-2-amino-4-methyl-5-cyanothiophene-3-carboxamide | 65 |

Table 2: Examples of Synthesized N-(thiophen-2-yl) Nicotinamide Derivatives. mdpi.com

Nicotinic Acid Hydrazone Derivatives Incorporating Thiophene Moieties

The synthesis of nicotinic acid hydrazide is a key step in preparing various hydrazone derivatives. Nicotinic acid hydrazide is typically synthesized by the reaction of a nicotinic acid ester with hydrazine hydrate. um.edu.my These hydrazides can then be reacted with various carbonyl compounds to form hydrazones. nih.gov

To incorporate a thiophene moiety, a hydrazide-hydrazone derivative can be further reacted. For instance, a hydrazide-hydrazone can react with phenylisothiocyanate in the presence of a base like potassium hydroxide (B78521) in dimethylformamide to form a potassium sulphide salt intermediate. nih.gov This intermediate can then undergo heterocyclization with an α-haloketone, such as ethyl bromoacetate, to yield a thiophene derivative. nih.gov This multi-step process allows for the creation of complex molecules that bring together the nicotinic acid and thiophene scaffolds through a hydrazone and thiophene ring system. nih.govuobaghdad.edu.iq

Preparation of Thiophene-Indole Systems with Cyanoacrylic Acid Derivatives

The synthesis of thiophene-indole systems conjugated with cyanoacrylic acid derivatives has been explored for applications such as dyes in dye-sensitized solar cells. google.com A specific method for preparing 8-alkyl-2-(thiophen-2-yl)-8H-thiophene[2,3-b]indole substituted 2-cyanoacrylic acids involves the Knoevenagel condensation. google.com In this reaction, a 2-(thiophen-2-yl)-8H-thieno[2,3-b]indole derivative containing an aldehyde group is reacted with 2-cyanoacetic acid. google.com The reaction is typically carried out in the presence of a catalytic amount of a base, such as piperidine, in a solvent like glacial acetic acid, and often requires heating. google.com

Strategic Design Principles for Thiophene-Nicotinic Acid Scaffolds

The design of novel thiophene-nicotinic acid scaffolds is often guided by strategic principles, with a significant approach being the inspiration drawn from natural products.

Natural Product-Inspired Modifications

The design of new molecules for various applications, including pharmaceuticals and agrochemicals, frequently draws inspiration from the structures of known bioactive natural products. researchgate.netnih.govresearchgate.net This strategy, known as natural product-inspired synthesis, involves identifying key structural motifs or pharmacophores within a natural product and incorporating them into new synthetic scaffolds. researchgate.net

In the context of thiophene-nicotinic acid derivatives, this principle has been explicitly applied. For example, the design of certain N-(thiophen-2-yl) nicotinamide derivatives was based on a "substructure splicing" method. mdpi.comresearchgate.net This approach combines the structural features of two distinct bioactive molecules: the nitrogen-containing heterocycle of nicotinic acid (a natural product) and the sulfur-containing thiophene ring, which is a component of many fungicides. mdpi.comresearchgate.net By merging these two substructures, novel compounds with potentially enhanced or unique biological activities are created. mdpi.com This rational design strategy aims to leverage the proven biological relevance of natural product scaffolds to accelerate the discovery of new functional molecules. researchgate.netnih.govresearchgate.net

Active Substructure Splicing Methodologies

The active substructure splicing (or fragment recombination) approach is a rational drug design strategy that involves linking two or more known bioactive fragments to create a new hybrid molecule with potentially enhanced or novel biological activities. This methodology is particularly valuable in medicinal and agricultural chemistry for the development of new therapeutic agents and pesticides. mdpi.comyoutube.com In the context of this compound and its analogues, this strategy has been effectively employed to create novel compounds by combining the structural features of nicotinic acid and thiophene, both of which are known pharmacophores. mdpi.com

Detailed research has been conducted on the design and synthesis of a series of novel N-(thiophen-2-yl)nicotinamide derivatives by splicing the nitrogen-containing heterocycle of nicotinic acid with the sulfur-containing heterocycle of thiophene. mdpi.com This work was predicated on the principle of combining two active substructures to generate new molecular entities with potential fungicidal properties. mdpi.comresearchgate.net

The general synthetic pathway for these nicotinamide analogues begins with a substituted nicotinic acid (1), which is first converted to its corresponding acyl chloride (2) through reaction with an acylating agent such as oxalyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF). mdpi.com This activated intermediate is then reacted with a substituted thiophen-2-amine (3) under basic conditions, typically using a tertiary amine like triethylamine, to yield the desired N-(thiophen-2-yl)nicotinamide derivatives (4a-4s) via an acylation reaction. mdpi.comresearchgate.net The reaction is typically carried out in a solvent such as dichloromethane (B109758) (CH2Cl2) at temperatures ranging from an ice-water bath to room temperature. mdpi.com

Scheme 1: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives via Active Substructure Splicing

Step 1: Acyl Chloride Formation

Substituted Nicotinic Acid (1) + Oxalyl Chloride → Acyl Chloride (2)

Step 2: Amide Coupling (Splicing)

Acyl Chloride (2) + Substituted Thiophen-2-amine (3) → N-(thiophen-2-yl)nicotinamide derivative (4)

This method allows for considerable structural diversity in the final products by varying the substituents on both the nicotinic acid and the thiophen-2-amine starting materials. mdpi.com The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). mdpi.com

Table 1: Starting Materials for the Synthesis of N-(thiophen-2-yl)nicotinamide Analogues

| Compound ID | Structure | Chemical Name |

|---|---|---|

| 1 | Substituted Nicotinic Acid | |

| 2 | Acyl Chloride Intermediate | |

| 3 | Substituted Thiophen-2-amine |

Table 2: Examples of Synthesized N-(thiophen-2-yl)nicotinamide Derivatives and their Fungicidal Activity

| Compound ID | R1 (on Nicotinic Acid) | R2 (on Thiophene) | EC50 (mg/L) against P. cubensis |

|---|---|---|---|

| 4a | H | H | 4.69 |

| 4f | 6-Cl | 5-CF3 | 1.96 |

The research findings indicate that this active substructure splicing approach is a viable and effective method for generating novel derivatives based on the this compound scaffold. mdpi.com Notably, some of the synthesized analogues, such as compounds 4a and 4f , have demonstrated excellent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis), with their efficacy surpassing that of commercial fungicides like diflumetorim (B165605) and flumorph (B1672888) in greenhouse assays. mdpi.com Specifically, the 10% emulsifiable concentrate formulation of compound 4f showed superior control efficacy in field trials compared to flumorph and mancozeb. mdpi.com These results underscore the potential of N-(thiophen-2-yl)nicotinamide derivatives as lead compounds for the development of new agricultural fungicides. mdpi.com

Reactivity and Mechanistic Investigations of 2 Thiophen 2 Yl Nicotinic Acid Derivatives

Nucleophilic Acyl Substitution Pathways

Derivatives of 2-(thiophen-2-yl)nicotinic acid readily undergo nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. libretexts.orgucalgary.ca This process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. libretexts.orgmasterorganicchemistry.com The reactivity of the acyl group is significantly influenced by the nature of the substituent on the carbonyl. libretexts.org

For instance, the conversion of substituted nicotinic acids to their corresponding acyl chlorides is a common first step in many synthetic routes. mdpi.com These highly reactive acyl chlorides can then be treated with various nucleophiles, such as amines, to form amides. mdpi.com A notable example is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where a substituted nicotinic acid is first converted to its acyl chloride, which then reacts with a substituted thiophen-2-amine to yield the final amide product. mdpi.com

The relative reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a general trend, with acid halides being the most reactive, followed by anhydrides, esters, and finally amides. youtube.com This hierarchy is primarily governed by the ability of the leaving group to stabilize a negative charge. youtube.com

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., 1,3,4-Oxadiazolines)

The strategic placement of reactive functional groups in derivatives of this compound allows for their use as precursors in the synthesis of novel heterocyclic systems. One important class of reactions involves intramolecular cyclization to form five-membered rings like 1,3,4-oxadiazolines. These reactions often proceed through the formation of an intermediate that contains both a nucleophilic and an electrophilic center, which then react to close the ring.

Chelation Properties and Metal Complex Formation

The presence of both a nitrogen atom in the pyridine (B92270) ring and oxygen atoms in the carboxylic acid group makes this compound and its analogs effective chelating agents for a variety of metal ions. researchgate.net The ability of nicotinic acid derivatives to form stable complexes with transition metals has been extensively studied. researchgate.netgrowingscience.com

The coordination can occur through the nitrogen atom of the pyridine ring, the oxygen of the carboxylate group, or both, leading to the formation of mono- or polynuclear complexes. orientjchem.org For example, nicotinic acid has been shown to form complexes with a range of metal ions including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The specific coordination mode depends on the metal ion, the solvent, and the reaction conditions. In some cases, nicotinic acid coordinates to the metal ion solely through the heterocyclic nitrogen atom. orientjchem.org The resulting metal complexes often exhibit interesting electronic and magnetic properties.

The thiophene (B33073) moiety can also play a role in the coordination chemistry, either through direct interaction of the sulfur atom with the metal center or by influencing the electronic properties of the nicotinic acid ring system. Schiff base derivatives of thiophene compounds are also known to form stable complexes with various metal ions, coordinating through imine nitrogen and other donor atoms. ekb.eg

Regioselectivity in Electrophilic Aromatic Substitution Reactions

The thiophene ring in this compound derivatives is susceptible to electrophilic aromatic substitution. The position of substitution on the thiophene ring is directed by the electronic nature of the substituents already present. The thiophene ring is generally more reactive towards electrophiles than the pyridine ring of the nicotinic acid portion.

In derivatives of 2-(thiophen-2-yl)thiazolo[4,5-f]quinoline, electrophilic substitution reactions such as nitration, sulfonation, bromination, formylation, and acylation have been shown to occur exclusively at the 5-position of the thiophene ring. researchgate.net This high regioselectivity is attributed to the directing effect of the thiazole-fused quinoline (B57606) system. The substitution pattern is determined by the relative stability of the intermediate carbocations (arenium ions) formed during the reaction. libretexts.org The substituent directs the incoming electrophile to the position that leads to the most stable intermediate. libretexts.org

Analysis of Intermolecular Hydrogen Bonding Interactions

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and properties of this compound and its derivatives. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen can also act as a hydrogen bond acceptor.

Fourier transform infrared (FTIR) spectroscopy and quantum mechanical calculations are powerful tools for studying these interactions. nih.gov For instance, in a study of 2-thiophen-3-ylmalonic acid, FTIR spectroscopy and ab initio calculations were used to demonstrate the presence of intermolecular hydrogen bonds in the solid state. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of thiophene-based compounds, including derivatives of 2-(thiophen-2-yl)nicotinic acid.

Geometry Optimization and Electronic Structure Calculations

DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in this compound derivatives. nih.gov This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles. nih.gov Such studies have successfully established a good correlation between theoretically calculated and experimentally determined geometrical parameters. nih.gov

Furthermore, DFT is instrumental in elucidating the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. For instance, studies on various thiophene-2-carboxamide derivatives have shown that the HOMO-LUMO energy gap can vary depending on the substituents, with amino derivatives exhibiting the highest gap and methyl derivatives the lowest. nih.gov

Prediction of Spectroscopic Parameters (Vibrational, Electronic, Nuclear Magnetic Resonance Chemical Shifts)

Theoretical calculations using DFT are pivotal in predicting and interpreting various spectroscopic data for thiophene-nicotinic acid derivatives. For related molecules like 2-(methylthio)nicotinic acid, DFT has been used to simulate vibrational spectra (FT-IR and Raman), which show good agreement with experimental findings. researchgate.net These calculations also aid in the assignment of vibrational frequencies to specific molecular motions. researchgate.net

Similarly, electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. researchgate.net Moreover, Gauge-Invariant Atomic Orbital (GIAO) calculations are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as a this compound derivative, to a specific protein target. This method is crucial in drug discovery for identifying potential therapeutic agents.

For instance, derivatives of thiophene (B33073) have been docked against various protein targets to understand their binding modes. In one study, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was docked with a lung cancer protein (PDB entry 1x2j) to elucidate the nature of their interaction. nih.gov Similarly, thiophene-2-carboxamide derivatives have been docked with multiple proteins, revealing key interactions with amino acid residues within the active site. nih.gov These simulations can predict binding energies and identify crucial hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex.

In Silico Screening and Computational Lead Identification Strategies

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of being active against a specific biological target. This approach significantly accelerates the initial stages of drug discovery.

Virtual fragment screening, for example, has been used to identify 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a valuable target in cancer and inflammation therapy. nih.gov This strategy often involves creating a virtual library of compounds and using docking simulations or other computational filters to prioritize candidates for synthesis and biological testing. The use of kernel partial least squares (K-PLS) regression with electro-topological descriptors has also been employed to build quantitative structure-activity relationship (QSAR) models for screening nicotine (B1678760) analogues as selective inhibitors of cytochrome P450 2A6. mdpi.com These computational models can aid in the virtual screening and optimization of lead compounds. mdpi.com

Theoretical Prediction of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. nih.gov Various in silico tools and models are available to predict these parameters for compounds like this compound and its derivatives.

These predictive models can estimate a range of properties, including:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are calculated to predict how well a compound is absorbed after oral administration. mdpi.com

Distribution: Predictions of plasma protein binding and blood-brain barrier permeability provide insights into how a compound distributes throughout the body. nih.gov

Metabolism: The sites of metabolism by cytochrome P450 enzymes can be predicted, which is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions. nih.govnih.gov

Excretion: While less commonly predicted with high accuracy, some models can provide estimates related to the elimination of the compound from the body.

Studies on related heterocyclic compounds have utilized online platforms like ADMETlab 2.0 and pkCSM to predict these pharmacokinetic properties, allowing for the early identification of candidates with promising drug-like characteristics. nih.govmdpi.com

Quantum Chemical Analysis of Molecular Properties

Quantum chemical calculations provide a deep understanding of the intrinsic molecular properties of this compound derivatives. These methods go beyond simple structural and electronic properties to explore the distribution of electrons and the reactivity of different parts of the molecule.

One key application is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visually represents the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with biological receptors and other molecules. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool. nih.gov It investigates charge transfer, conjugative interactions, and the nature of bonding within the molecule. nih.gov By analyzing the interactions between filled and vacant orbitals, NBO analysis provides a quantitative measure of intramolecular delocalization and hyperconjugation effects, which are important for understanding molecular stability and reactivity. nih.gov

Structure Activity Relationship Sar Studies of 2 Thiophen 2 Yl Nicotinic Acid Analogues

Impact of Substituent Variations on Biological Efficacy

The biological activity of 2-(thiophen-2-yl)nicotinic acid analogues is profoundly influenced by the nature and position of substituents on both the thiophene (B33073) and nicotinic acid moieties. Research has primarily focused on their fungicidal and vasorelaxant/antioxidant activities.

In the realm of antifungal agents, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and evaluated for their efficacy against cucumber downy mildew (Pseudoperonospora cubensis). researchgate.net These studies reveal that modifications on both the nicotinamide and thiophene rings play a crucial role in determining fungicidal potency. For instance, the introduction of chlorine atoms at the 5 and 6 positions of the nicotinic acid ring, combined with specific substitutions on the thiophene ring, has yielded compounds with excellent fungicidal activities. researchgate.netnih.gov

Notably, compound 4f (5,6-dichloro-N-(3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide) exhibited an outstanding EC50 value of 1.96 mg/L, surpassing commercial fungicides like diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). researchgate.net Another analogue, 4a (5,6-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)nicotinamide), also showed high efficacy with an EC50 of 4.69 mg/L. researchgate.net The data suggests that the presence of a cyano group at the 3-position and a methyl group at the 4-position of the thiophene ring, along with a carbamoyl (B1232498) group at the 5-position, are favorable for high fungicidal activity.

Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Analogues against P. cubensis

| Compound | Substituents on Nicotinamide Ring | Substituents on Thiophene Ring | EC50 (mg/L) researchgate.net |

| 4a | 5,6-dichloro | 3-cyano, 4,5-dimethyl | 4.69 |

| 4f | 5,6-dichloro | 3-cyano, 4-methyl, 5-(methylcarbamoyl) | 1.96 |

| Diflumetorim | - | - | 21.44 |

| Flumorph | - | - | 7.55 |

In a different therapeutic arena, 2-thionicotinic acid analogues have been investigated for their vasorelaxant and antioxidant properties. nih.gov A study on 2-(1-adamantylthio)nicotinic acid and its derivatives demonstrated that the functional group at the 3-position of the pyridine (B92270) ring significantly impacts activity. The carboxylic acid derivative, 2-(1-adamantylthio)nicotinic acid , was identified as the most potent vasorelaxant, with an ED50 of 21.3 nM, and also the most potent antioxidant in a DPPH assay. nih.gov Its corresponding amide and nitrile analogues showed reduced, yet still significant, vasorelaxant effects. This highlights the importance of the carboxylic acid moiety for potent vasorelaxation in this class of compounds.

Vasorelaxant and Antioxidant Activity of 2-Thionicotinic Acid Analogues

| Compound | Functional Group at 3-position | Vasorelaxant Activity (ED50, nM) nih.gov | Antioxidant Activity (DPPH Assay) nih.gov |

| 2-(1-Adamantylthio)nicotinic acid | Carboxylic acid | 21.3 | Most potent |

| 2-(1-Adamantylthio)nicotinamide | Amide | Less potent than the acid | Active |

| 2-(1-Adamantylthio)nicotinonitrile | Nitrile | Less potent than the acid and amide | Active |

Correlation of Molecular Lipophilicity with Activity Profiles

For the vasorelaxant 2-thionicotinic acid analogues, the bulky and highly lipophilic adamantyl group attached to the sulfur atom appears to be a key feature for potent activity. nih.gov This lipophilic group likely facilitates the interaction of the molecule with the endothelial cells and the enzymes involved in the nitric oxide (NO) and prostacyclin pathways, which are implicated in its vasorelaxant effect. nih.gov However, it is also important to note that an excessive increase in lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding, which could be detrimental to the activity profile. Therefore, a balance between lipophilicity and hydrophilicity is crucial for optimizing the therapeutic outcomes of these compounds.

Elucidation of Key Pharmacophoric Features for Targeted Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound analogues, the core structure itself, comprising the thiophene ring linked to a nicotinic acid moiety, represents a fundamental pharmacophoric element. nih.gov The combination of these two heterocyclic systems is significant for achieving various biological activities. nih.gov

For fungicidal activity , the key pharmacophoric features can be deduced from the highly active N-(thiophen-2-yl) nicotinamide derivatives. researchgate.netnih.gov The essential components appear to be:

A dichlorinated nicotinamide ring, suggesting that halogen atoms at the 5 and 6-positions are crucial for potent activity, possibly by enhancing electron-withdrawing properties and lipophilicity.

A substituted thiophene ring, where a cyano group at the 3-position and a methyl group at the 4-position are consistently present in the most active compounds.

A carbamoyl group at the 5-position of the thiophene ring, which further enhances the fungicidal efficacy.

For vasorelaxant and antioxidant activities , the study of 2-(1-adamantylthio)nicotinic acid analogues provides insights into their pharmacophoric requirements. nih.gov The key features include:

A nicotinic acid moiety, with the carboxylic acid group at the 3-position being critical for high potency. This group can act as a hydrogen bond donor and acceptor, which is often important for receptor binding.

A thioether linkage at the 2-position of the pyridine ring.

A bulky, lipophilic substituent on the sulfur atom, such as the adamantyl group, which appears to be essential for potent vasorelaxant effects. Molecular modeling studies have suggested that the dipole moment of these molecules is a useful descriptor for both their vasorelaxant and antioxidative activities. nih.gov

Comparative Analysis of Structural Modifications for Optimized Outcomes

A comparative analysis of the structural modifications across different series of this compound analogues reveals clear trends for optimizing specific biological outcomes.

In the pursuit of potent fungicides , the focus has been on the N-(thiophen-2-yl) nicotinamide scaffold. The most successful optimization strategy has involved the introduction of two chlorine atoms on the nicotinic acid ring and a specific substitution pattern on the thiophene ring. researchgate.netnih.gov The superiority of compound 4f over other analogues and even commercial fungicides underscores the importance of a multi-pronged substitution approach to maximize efficacy. researchgate.net The replacement of a simple dimethyl substitution on the thiophene ring (as in 4a ) with a more complex arrangement including a cyano and a methylcarbamoyl group (as in 4f ) leads to a significant enhancement in fungicidal activity. researchgate.net

For achieving potent vasorelaxant activity , the optimization strategy has centered on the 2-thionicotinic acid core. The key to enhanced potency lies in the nature of the functional group at the 3-position of the pyridine ring and the substituent on the thioether. The carboxylic acid derivative proved to be significantly more potent than its amide and nitrile counterparts, indicating that this acidic group is a critical feature for optimal interaction with the biological target. nih.gov The presence of the bulky, lipophilic adamantyl group on the sulfur atom is another crucial element for high vasorelaxant efficacy. nih.gov

Advanced Research Applications

Agrochemical Science Research

In the quest for new and effective crop protection agents, derivatives of 2-(Thiophen-2-YL)nicotinic acid have emerged as significant lead compounds. researchgate.netmdpi.comnih.gov By modifying the core structure of nicotinic acid and splicing it with a thiophene (B33073) ring, researchers have developed novel molecules with potent biological activities against various plant pathogens. researchgate.netmdpi.com

Fungicidal Activity and Mechanisms of Action (e.g., against Pseudoperonospora cubensis)

Derivatives of this compound, specifically a series of N-(thiophen-2-yl) nicotinamides, have demonstrated notable fungicidal efficacy against Pseudoperonospora cubensis, the oomycete responsible for cucumber downy mildew (CDM). researchgate.netmdpi.comnih.gov In greenhouse bioassays, certain derivative compounds exhibited superior fungicidal activity compared to established commercial fungicides. researchgate.netmdpi.comnih.gov

For instance, compound 4f from a synthesized series showed an EC50 value of 1.96 mg/L, and compound 4a had an EC50 of 4.69 mg/L against CDM. researchgate.netmdpi.comnih.gov These values indicate higher potency than the commercial fungicides diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). researchgate.netmdpi.comnih.gov

Field trials further substantiated these findings. A 10% EC formulation of compound 4f achieved control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively. researchgate.netmdpi.com This performance surpassed that of flumorph (56% efficacy at 200 mg/L) and mancozeb (76% efficacy at 1000 mg/L) under the same trial conditions. researchgate.netmdpi.com While the exact mechanism of action for these specific derivatives is a subject of ongoing investigation, their effectiveness highlights the potential of the N-(thiophen-2-yl) nicotinamide (B372718) scaffold in managing oomycete diseases like CDM. mdpi.com

Fungicidal Activity against Pseudoperonospora cubensis

| Compound | EC50 (mg/L) | Control Efficacy (Field Trial) | Concentration (mg/L) |

|---|---|---|---|

| Derivative 4f | 1.96 | 70% / 79% | 100 / 200 |

| Derivative 4a | 4.69 | Not Reported | Not Reported |

| Diflumetorim | 21.44 | Not Reported | Not Reported |

| Flumorph | 7.55 | 56% | 200 |

| Mancozeb | Not Reported | 76% | 1000 |

| Cyazofamid | Not Reported | 91% | 100 |

Antimicrobial Efficacy against Phytopathogenic Microorganisms (e.g., Bacteria and Fungi)

The utility of the this compound framework extends beyond oomycetes to a broader range of plant pathogens. Thiophene-based compounds, in general, are recognized for their significant pesticidal activity and satisfactory antifungal properties. nih.govresearchgate.net The combination of the nicotinic acid and thiophene substructures is a strategic approach for discovering agricultural fungicides with novel molecular designs. mdpi.comnih.gov Research has shown that various thiophene derivatives possess antimicrobial capabilities, making them a subject of interest for controlling both fungal and bacterial diseases in crops. researchgate.net The development of these compounds is driven by the urgent need for efficient, safe, and environmentally friendly fungicides to combat the growing issue of resistance to existing treatments. researchgate.netmdpi.com

Identification and Optimization of Novel Pesticide and Insecticide Lead Compounds

The N-(thiophen-2-yl) nicotinamide structure, derived from this compound, is considered a significant lead compound for further structural optimization in the agrochemical industry. researchgate.netmdpi.comnih.gov A lead compound is a chemical starting point for the development of new drugs and pesticides. The promising results of derivatives like compound 4f against cucumber downy mildew establish it as a promising candidate for further development into a new fungicide. researchgate.netmdpi.comnih.gov The versatility of the thiophene carboxamide scaffold is also being explored for creating compounds with other pesticidal activities, including insecticidal properties against various pests. mdpi.commdpi.com The design strategy of splicing active substructures, such as thiophene and nicotinic acid, is a key method for generating novel compounds with excellent potential for crop protection. mdpi.comnih.gov

Materials Science and Organic Electronics

The constituent heterocycles of this compound—thiophene and a pyridine (B92270) ring—are fundamental building blocks in materials science, particularly in the field of organic electronics. Their electronic properties make them suitable for applications in energy conversion and fluorescence.

Applications in Dye-Sensitized Solar Cell Development

Thiophene-based compounds are extensively used as components in sensitizer dyes for dye-sensitized solar cells (DSSCs). mdpi.com These dyes are crucial for absorbing sunlight and initiating the electron injection process that generates electricity. mdpi.com For example, a 2-thiophen-2-yl-vinyl-conjugated ruthenium photosensitizer has been used in the fabrication of efficient DSSCs, achieving a power conversion efficiency of 2.6%. uow.edu.au

In other designs, thiophene units are incorporated as π-spacers or conjugating segments in D-π-A (Donor-π-Acceptor) dye systems. mdpi.com Extending the conjugation with thiophene units can shift the optical absorption of the dye to longer wavelengths, improving light-harvesting efficiency. researchgate.net The pyridine ring, a core component of nicotinic acid, also features in various organic electronic materials, and its incorporation alongside thiophene can modulate the electronic and binding properties of sensitizer dyes on the TiO2 surface of the solar cell. frontiersin.org

Exploration as Fluorescent Probes

The thiophene ring is a component of various fluorophores used in the development of fluorescent probes for detecting specific analytes. nih.govmdpi.com These probes can exhibit a "turn-on" fluorescence response, where their light emission increases significantly in the presence of the target molecule. nih.govmdpi.com For instance, probes have been designed that incorporate a fluorophore and a recognition site that reacts with an analyte like thiophenol, leading to a measurable change in fluorescence. nih.gov While research on this compound itself as a direct fluorescent probe is limited, its structural components are relevant to the design of more complex probe molecules. The development of coumarin-labeled probes for biological targets also demonstrates the utility of heterocyclic scaffolds in creating tools for cellular imaging and biochemical analysis. nih.gov

Integration as Structural Units in Advanced Polymeric Materials

The incorporation of this compound derivatives as structural units in advanced polymeric materials is an area of growing research interest. The thiophene component is a well-known building block for conjugated polymers, which are valued for their electronic and optical properties. These polymers have potential applications in organic electronics. The nicotinic acid portion, with its nitrogen-containing aromatic ring, can influence the polymer's solubility, thermal stability, and ability to participate in intermolecular interactions.

A modular and facile route has been developed for the synthesis of functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, which serve as versatile building blocks for conjugated polymers. nih.gov These polymers exhibit high thermal stability and are soluble in a number of common solvents. nih.gov The strategic design of these polymers allows for the control of molecular packing, which in turn influences the charge carrier mobility of the material. nih.gov

The synthesis of thiophene-bearing 2-oxazolines and 2-oxazines that can be polymerized into thermally stable materials serves as a precursor for conductive polymers. helsinki.fi This approach allows for the covalent integration of thiophene units, opening new avenues for the creation of functional and stimuli-responsive biomaterials. helsinki.fi Furthermore, the synthesis of 100% bio-based polyesters of 2,5-thiophenedicarboxylic acid has been achieved through a two-stage melt polycondensation process, highlighting a move towards more sustainable high-performance polymers. mdpi.com

While direct polymerization of this compound is not extensively documented, the existing research on related thiophene-containing polymers provides a strong foundation for its potential use. The properties of polymers incorporating this compound can be tailored by modifying the polymer backbone and the processing conditions.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Influence of Thiophene Moiety | Influence of Nicotinic Acid Moiety |

| Electronic Conduction | Provides a pathway for charge transport along the polymer chain. | Can modify the electronic properties through inductive and resonance effects. |

| Optical Properties | Contributes to the absorption and emission of light, making them suitable for optoelectronic devices. | Can fine-tune the optical bandgap and photoluminescence. |

| Thermal Stability | The aromatic nature of the thiophene ring enhances the polymer's resistance to thermal degradation. | The pyridine ring can further enhance thermal stability. |

| Solubility | The overall structure influences solubility in organic solvents, which is crucial for processing. | The polar carboxylic acid and pyridine groups can enhance solubility in polar solvents. |

| Intermolecular Interactions | Can engage in π-π stacking, influencing the material's morphology and electronic properties. | The nitrogen atom and carboxylic acid group can participate in hydrogen bonding and dipole-dipole interactions. |

This table is generated based on the known properties of thiophene and nicotinic acid derivatives in polymeric systems.

Contributions to Crystal Engineering and Supramolecular Assemblies

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. This compound is a promising candidate for crystal engineering due to its capacity for forming robust hydrogen bonds through its carboxylic acid group and the potential for other non-covalent interactions involving the thiophene and pyridine rings.

Hydrogen bonding is a key directional interaction in forming supramolecular assemblies. nih.gov The carboxylic acid group of this compound can form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex networks. nih.govuky.edu The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in weaker C-H···S and C-H···π interactions. nih.gov

The interplay of these various interactions can lead to the formation of diverse supramolecular structures. For instance, studies on related nicotinic acid derivatives have shown the formation of one-dimensional chains through acid-pyridine hydrogen bonds. uky.edu The sulfur atom in the thiophene ring can also influence the electronic charge distribution within the hydrogen bonds, affecting the spectral properties of the crystals. nih.gov

The self-assembly of such molecules can be directed by these weak hydrogen bonding interactions, leading to the formation of well-defined supramolecular structures. mdpi.com The study of these interactions is crucial for understanding and predicting the crystal packing, which in turn dictates the material's physical properties.

Table 2: Potential Supramolecular Synthons for this compound in Crystal Engineering

| Synthon | Description | Potential Interactions |

| Carboxylic Acid Dimer | Two molecules of the acid form a cyclic dimer through two O-H···O hydrogen bonds. | Strong, directional, and highly predictable. |

| Acid-Pyridine Heterodimer | The carboxylic acid group of one molecule hydrogen bonds to the pyridine nitrogen of another. | A robust and common synthon in the assembly of nicotinic acid derivatives. |

| C-H···O/N/S Interactions | Weaker hydrogen bonds involving carbon as a donor and oxygen, nitrogen, or sulfur as an acceptor. | Contribute to the overall stability and packing of the crystal structure. |

| π-π Stacking | The aromatic thiophene and pyridine rings can stack on top of each other. | Influences the electronic properties of the crystalline material. |

This table is generated based on common supramolecular interactions observed in related organic compounds.

Catalysis and Biocatalysis

The chemical structure of this compound lends itself to applications in both chemical catalysis and biocatalysis, primarily through its ability to act as a ligand for metal centers and its potential as a substrate for specific enzymes.

Role as Ligands in Metal Coordination Complexes

This compound is a versatile ligand for the construction of metal-organic frameworks (MOFs) and other coordination complexes. amazonaws.comamazonaws.com The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can also act as coordination sites. nih.gov This multidentate coordination capability allows for the formation of one-, two-, or three-dimensional structures. amazonaws.com

The choice of metal ion and the specific geometry of the ligand are crucial in determining the final structure and properties of the resulting MOF. nih.gov Thiol and thioether-based MOFs, for instance, are a specific category where the sulfur functionality plays a key role in the framework's properties. rsc.org The presence of coordinatively unsaturated metal centers in these frameworks can provide active sites for catalysis. amazonaws.com

The synthesis of heterometallic MOFs using thiophene and furan dicarboxylate ligands has been demonstrated, showcasing the ability to rationally design complex structures with specific functionalities, such as luminescence sensing for heavy metals. nih.gov While direct studies on MOFs from this compound are limited, the principles established with similar ligands are directly applicable.

Biocatalytic Transformations Leveraging Nicotinate (B505614) Dehydrogenase

Nicotinate dehydrogenase is an enzyme that catalyzes the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. nih.govwikipedia.org This enzymatic transformation is part of the metabolic pathway for nicotinate and nicotinamide. wikipedia.org The industrial production of nicotinic acid is increasingly shifting towards biocatalytic processes due to their environmental benefits over traditional chemical methods. nih.govnih.gov

Enzymatic synthesis often involves the conversion of substrates like 3-cyanopyridine to nicotinic acid using nitrilases. nih.govresearchgate.net While the direct action of nicotinate dehydrogenase on this compound has not been extensively reported, the structural similarity to nicotinic acid suggests it could be a potential substrate or inhibitor for this class of enzymes. The substrate specificity of nicotinate dehydrogenase is a key factor, and the presence of the bulky thiophene substituent at the 2-position would likely influence its interaction with the enzyme's active site. nih.gov Further research is needed to explore the potential of leveraging nicotinate dehydrogenase or other enzymes for the biocatalytic transformation of this compound.

Utilization in Heterogeneous Catalysis

Metal-organic frameworks derived from ligands like this compound are promising materials for heterogeneous catalysis. Their high surface area, tunable porosity, and the presence of well-defined active sites (metal nodes or functionalized organic linkers) make them highly effective catalysts. rsc.org

The catalytic activity of these materials can be tailored by altering the metal center, the organic linker, or by introducing functional groups through post-synthetic modification. rsc.org For example, the incorporation of thiol or thioether groups into the MOF structure can create specific catalytic sites. rsc.org While specific applications of this compound-based MOFs in heterogeneous catalysis are still an emerging area of research, the potential is significant. The combination of the acidic carboxylate group, the basic pyridine nitrogen, and the sulfur-containing thiophene ring within a porous framework could lead to multifunctional catalysts for a variety of organic transformations.

Corrosion Inhibition Research

The study of organic molecules as corrosion inhibitors for metals in acidic media is a significant area of research. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are often effective due to their ability to adsorb onto the metal surface and form a protective layer. rsc.orgresearchgate.net

Recent studies have investigated the corrosion inhibition properties of bichalcophene compounds, including 6-[5-(thiophen-2-yl)furan-2-yl]nicotinamidine, on carbon steel in 1 M HCl. rsc.org This compound, which is structurally related to this compound, exhibited a high inhibition efficiency of 95% at a low concentration of 18 × 10⁻⁶ M. rsc.org Electrochemical studies, such as potentiodynamic polarization, indicated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.org

The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. rsc.org The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the iron atoms on the steel surface. This leads to the formation of a stable, protective film that isolates the metal from the corrosive environment. nih.gov

Quantum chemical computations and molecular dynamics simulations can be used to correlate the molecular structure of the inhibitor with its efficiency. rsc.org Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment can provide insights into the adsorption mechanism. For the bichalcophene derivatives, a good correlation was observed between the theoretical calculations and the experimental data. rsc.org

Table 3: Electrochemical and Adsorption Parameters for a Structurally Related Corrosion Inhibitor

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |

| 6-[5-(thiophen-2-yl)furan-2-yl]nicotinamidine | 18 x 10⁻⁶ | 95 | Langmuir |

Data from a study on a structurally similar compound, MA-0940. rsc.org

Given the structural similarities, it is highly probable that this compound would also exhibit significant corrosion inhibition properties. The presence of the carboxylic acid group, in addition to the thiophene and pyridine moieties, could further enhance its adsorption and protective capabilities on metal surfaces.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For derivatives of N-(thiophen-2-yl) nicotinamide (B372718), the ¹H NMR spectra, typically recorded in DMSO-d₆, show characteristic signals for the protons on the pyridine (B92270) and thiophene (B33073) rings. mdpi.com The protons on the pyridine ring are typically observed as doublets, with the proton at the 2-position appearing at approximately δ 8.86 ppm and the proton at the 4-position at around δ 8.64 ppm. mdpi.com The protons of the thiophene ring and any substituents would also show distinct signals, allowing for the complete assignment of the proton environment. mdpi.com

Table 1: Representative ¹H NMR Data for a N-(thiophen-2-yl) nicotinamide derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| CONH | 12.56 | bs | - |

| Pyridine-2-H | 8.86 | d | 2.1 |

| Pyridine-4-H | 8.64 | d | 2.1 |

| Phenyl-H | 7.62–7.64 | m | - |

| Phenyl-H | 7.29–7.32 | m | - |

| Phenyl-H | 7.06–7.09 | m | - |

| CH₃ | 2.47 | s | - |

Data is for 5,6-dichloro-N-(3-cyano-4-methyl-5-(phenylcarbamoyl)thiophen-2-yl)nicotinamide. mdpi.com

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. In N-(thiophen-2-yl) nicotinamide derivatives, the carbon signals for the pyridine and thiophene rings, as well as the amide carbonyl group, are identifiable. mdpi.com The amide carbonyl carbon typically appears around δ 163 ppm. The carbons of the pyridine ring show signals in the aromatic region, for instance at δ 151.3, 148.5, 139.9, and 129.5 ppm for a dichlorinated derivative. mdpi.com The thiophene ring carbons also resonate in the aromatic region, with their exact shifts depending on the substitution pattern. mdpi.com

Table 2: Representative ¹³C NMR Data for a N-(thiophen-2-yl) nicotinamide derivative

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O (amide) | 163.1 |

| C=O (amide) | 160.8 |

| Pyridine-C | 151.3 |

| Pyridine-C | 148.5 |

| Pyridine-C | 139.9 |

| Thiophene-C | 139.2 |

| Thiophene-C | 138.7 |

| Pyridine-C | 129.5 |

| Phenyl-C | 129.2 (2C) |

| Thiophene-C | 129.1 |

| Thiophene-C | 124.8 |

| Phenyl-C | 124.5 |

| Phenyl-C | 121.0 (2C) |

| Phenyl-C | 120.8 |

| Thiophene-C | 114.3 |

| Thiophene-C | 98.6 |

| CH₃ | 14.9 |

Data is for 5,6-dichloro-N-(3-cyano-4-methyl-5-(phenylcarbamoyl)thiophen-2-yl)nicotinamide. mdpi.com

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For various N-(thiophen-2-yl) nicotinamide derivatives, HRMS data has been used to confirm their elemental composition. mdpi.com For 2-(Thiophen-2-yl)nicotinic acid, the expected molecular formula is C₁₀H₇NO₂S, with a molecular weight of 205.23. chemscene.com HRMS would be expected to yield a highly accurate mass measurement consistent with this formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. In related nicotinic acid compounds, the C=O stretching of the carboxylic acid group appears in the range of 1696-1709 cm⁻¹. researchgate.net Additionally, vibrations corresponding to the C=C and C=N bonds of the pyridine ring and the C-S bond of the thiophene ring would be present. researchgate.netresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C=O stretch (Carboxylic acid) | ~1700 |

| C=C and C=N stretch (Aromatic rings) | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For nicotinic acid, characteristic absorption peaks are observed around 210 nm and 260 nm when dissolved in 0.1M hydrochloric acid. starnacells.com The spectrum of this compound would be influenced by the conjugated system formed by the thiophene and pyridine rings, likely resulting in absorption maxima in the UV region. Studies on related compounds show that irradiation with UV light can lead to significant spectral changes, indicating photochemical reactivity. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical properties of this compound can be effectively investigated using techniques such as cyclic voltammetry (CV). This method provides insights into the redox behavior of the molecule, including oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting radical ions.

The electrochemical behavior of this compound is expected to be influenced by both the electron-rich thiophene ring and the electron-deficient pyridine ring of the nicotinic acid. The thiophene moiety is known to undergo oxidation at relatively low potentials, leading to the formation of a radical cation which can subsequently undergo electropolymerization to form a conductive polymer film on the electrode surface. The nicotinic acid portion of the molecule also possesses redox activity. For instance, studies on nicotinic acid itself have shown that it can be both oxidized and reduced, with the specific potentials being dependent on the electrode material and experimental conditions. researchgate.netresearchgate.net A study on nicotinic acid using a grafted polymer electrode in a 0.1 M potassium chloride solution identified oxidation and reduction peaks at -0.425 V and -0.525 V versus a silver/silver chloride (Ag/AgCl) reference electrode, respectively. researchgate.net

In a cyclic voltammetry experiment of this compound, one would anticipate observing an anodic peak corresponding to the oxidation of the thiophene ring. The potential at which this occurs would provide information about the ease of electron removal. The presence of the electron-withdrawing nicotinic acid substituent is expected to shift the oxidation potential to a more positive value compared to unsubstituted thiophene. The reversibility of this oxidation peak would indicate the stability of the generated radical cation. A subsequent chemical reaction, such as polymerization, would likely result in an irreversible or quasi-reversible cyclic voltammogram.

Furthermore, the nicotinic acid moiety could exhibit its own redox peaks, which might be influenced by the thiophene substitution. The experimental conditions, such as the solvent, supporting electrolyte, and scan rate, would play a crucial role in the observed voltammetric response. nih.goviieta.org For example, the choice of solvent can affect the stability of the electrochemically generated species, while the scan rate can help in distinguishing between diffusion-controlled and surface-adsorbed processes.

Illustrative Data from Cyclic Voltammetry of a Related Thiophene Derivative:

| Parameter | Value |

| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl |

| Reduction Potential (Epc) | -0.8 V vs. Ag/AgCl |

| Peak Separation (ΔEp) | 0.4 V |

| Anodic to Cathodic Peak Current Ratio (Ipa/Ipc) | > 1 |

| Note: This table presents hypothetical data for a related thiophene-nicotinic acid derivative to illustrate the type of information obtained from a cyclic voltammetry experiment. Actual values for this compound would need to be determined experimentally. |

Surface Analysis Techniques (e.g., Field Emission Scanning Electron Microscopy, Atomic Force Microscopy)

Surface analysis techniques are critical for characterizing the morphology and topography of thin films or adsorbed layers of this compound, particularly if the compound is used to modify surfaces or is electropolymerized.

Field Emission Scanning Electron Microscopy (FESEM) would be employed to visualize the surface morphology of materials incorporating this compound. For instance, if this compound is electropolymerized onto an electrode, FESEM images would reveal the structure of the resulting polymer film, such as its uniformity, porosity, and the presence of any aggregated structures. In studies of related materials, such as copper films electrodeposited in the presence of nicotinic acid, SEM has been used to show that the additive can lead to smoother and more uniform deposits. northampton.ac.uk

Atomic Force Microscopy (AFM) offers a complementary technique to FESEM, providing three-dimensional topographical information at the nanoscale. AFM is particularly useful for quantifying surface roughness and identifying fine structural details that may not be resolved by FESEM. In the context of this compound, AFM could be used to study the early stages of film growth during electropolymerization or to characterize the surface of a self-assembled monolayer on a substrate. Studies on thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) have utilized AFM to show that the domain size of crystalline regions is dependent on the substrate surface, which in turn affects the material's electrical properties. nist.gov

The combination of FESEM and AFM would provide a comprehensive understanding of the surface characteristics of materials derived from this compound. This information is crucial for applications where surface properties, such as in sensors, coatings, and electronic devices, are of primary importance.

Illustrative Surface Analysis Data for a Thin Film of a Thiophene-Based Polymer:

| Analytical Technique | Observed Feature | Measurement |

| FESEM | Film Morphology | Uniform, granular structure with an average grain size of 100 nm. |

| AFM | Surface Roughness (RMS) | 5.2 nm |

| AFM | Topography | 3D images revealing distinct peaks and valleys across the surface. |

| Note: This table provides hypothetical data for a polymer film derived from a thiophene-based monomer to illustrate the typical outputs of FESEM and AFM analyses. The actual surface characteristics of a film of poly(this compound) would be subject to experimental determination. |

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Next-Generation Analogues

The future of research on 2-(Thiophen-2-yl)nicotinic acid will heavily rely on the rational design and synthesis of next-generation analogues to explore and enhance its biological and chemical properties. Drawing inspiration from the development of other nicotinic acid derivatives, researchers are likely to employ a variety of strategies to create novel molecules with tailored functionalities. nih.govmdpi.com

One promising approach involves the modification of the thiophene (B33073) and pyridine (B92270) rings with various substituents. The introduction of electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the molecule, which in turn can affect its reactivity and interaction with biological targets. researchgate.netresearchgate.net For example, in a study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the introduction of different substituents on both the thiophene and pyridine rings led to compounds with varying fungicidal activities. nih.gov

Furthermore, the synthesis of conformationally restricted analogues is an emerging area of interest. mdpi.com By creating more rigid structures, researchers can gain insights into the bioactive conformation of the molecule and potentially increase its selectivity for specific targets. This approach has been successfully applied to other nicotinic acid derivatives to enhance their biological activity. mdpi.com The synthesis of such analogues could involve multi-step synthetic routes, potentially employing catalytic processes to achieve the desired stereochemistry.

The development of innovative synthetic methodologies will also be crucial. This includes the exploration of novel coupling reactions and the use of advanced catalytic systems to improve reaction efficiency, yield, and stereoselectivity. The synthesis of related heterocyclic compounds has benefited from such advancements, and applying these to this compound and its derivatives will be a key focus. ontosight.ai

Advanced Mechanistic Elucidation via Integrated Spectroscopic and Computational Approaches

A deeper understanding of the mechanisms of action and reaction pathways of this compound and its analogues is fundamental for their targeted application. Future research will increasingly rely on an integrated approach that combines advanced spectroscopic techniques with powerful computational methods.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) will continue to be indispensable for the structural characterization of newly synthesized analogues. nih.govresearchgate.net High-resolution NMR techniques can provide detailed information about the three-dimensional structure and conformational dynamics of these molecules in solution.

In parallel, computational chemistry will play a pivotal role. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures, complementing experimental data. nih.gov Molecular docking simulations can be used to predict the binding modes of these compounds with biological targets, such as enzymes or receptors, providing valuable insights into their potential mechanisms of action. nih.govnih.gov Such studies have been instrumental in understanding the structure-activity relationships of other nicotinamide derivatives. nih.gov

The combination of experimental and theoretical approaches will allow for a comprehensive elucidation of reaction mechanisms, including the identification of transition states and intermediates. This knowledge is not only of fundamental scientific interest but also crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Expansion of Application Domains in Agrochemicals and Functional Materials

While the biological activity of this compound itself is an area of active investigation, future research is expected to significantly expand its application domains, particularly in the fields of agrochemicals and functional materials.

The structural similarity of this compound to known agrochemicals containing pyridine and thiophene moieties suggests its potential as a lead compound for the development of new pesticides. nih.gov Nicotinic acid derivatives have already found widespread use as herbicides, insecticides, and fungicides. nih.gov For instance, a study on N-(thiophen-2-yl) nicotinamide derivatives revealed promising fungicidal activity against various plant pathogens. nih.govmdpi.com Future research will likely involve the synthesis and screening of a library of this compound derivatives to identify compounds with potent and selective activity against specific pests and diseases.

In the realm of functional materials, the unique electronic and structural features of this compound make it an attractive building block for the design of novel materials. Pyridine and thiophene-containing polymers and metal-organic frameworks (MOFs) have shown interesting properties for applications in electronics, catalysis, and gas storage. The ability of the carboxylic acid group to coordinate with metal ions and the potential for the heterocyclic rings to engage in π-π stacking interactions open up possibilities for creating new functional materials with tailored optical, electronic, or catalytic properties. ijcce.ac.ir

Green Chemistry Advancements in Synthetic Protocols

In line with the growing emphasis on sustainable chemical manufacturing, a significant future research direction will be the development of greener synthetic protocols for this compound and its derivatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ijcce.ac.irrsc.org

Key areas of focus will include the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalyst-based reactions that can proceed under milder conditions with high atom economy. rsc.orgrsc.org For instance, the use of pyridine-2-carboxylic acid as a recyclable catalyst in multi-component reactions has been reported to be an efficient and green approach for the synthesis of complex heterocyclic compounds. rsc.orgrsc.org